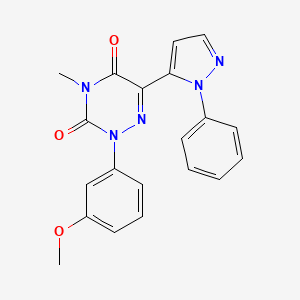

2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

2-(3-Methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 321538-29-8) is a heterocyclic compound featuring a triazinedione core substituted with a 3-methoxyphenyl group at position 2, a methyl group at position 4, and a 1-phenylpyrazole moiety at position 6 . Its molecular formula is C₂₁H₁₈N₆O₃, with a molecular weight of 402.41 g/mol. Its structural complexity necessitates advanced crystallographic tools like SHELXL and ORTEP-III for precise characterization .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-6-(2-phenylpyrazol-3-yl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-23-19(26)18(17-11-12-21-24(17)14-7-4-3-5-8-14)22-25(20(23)27)15-9-6-10-16(13-15)28-2/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXNTEFVESEWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 321538-29-8) is a member of the triazine family known for its diverse biological activities. This article delves into its synthesis, structural characteristics, and significant biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 375.38 g/mol. The structure features a triazine ring fused with pyrazole and methoxyphenyl groups, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N5O3 |

| Molecular Weight | 375.38 g/mol |

| CAS Number | 321538-29-8 |

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the reaction of appropriate precursors under controlled conditions. The methodology often utilizes solvents like ethanol and catalysts such as piperidine to facilitate the formation of the triazine core .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including the compound . Research indicates that it exhibits cytotoxic effects against various cancer cell lines while sparing normal cells. For instance:

- Cytotoxicity Testing : The compound showed significant cytotoxicity against cancer cell lines such as BxPC-3 (pancreatic cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) in nanomolar concentrations. In contrast, it demonstrated minimal toxicity towards normal fibroblast cells (L929 and WI38) .

- Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cancer cell proliferation, such as the AKT-mTOR pathway and interactions involving PD1-PD-L1 . Additionally, compounds with similar structures have been noted to induce apoptosis through caspase activation .

Antimicrobial Activity

The compound also exhibits antimicrobial activity , which has been attributed to its ability to disrupt microbial cell functions. Studies suggest that derivatives of triazines have broad-spectrum activity against bacteria and fungi . The mechanism may involve interference with nucleic acid synthesis or disruption of cell wall integrity.

Case Studies

- Cytotoxicity Study : A study investigated the effects of various triazine derivatives on colon cancer cells. The results indicated that compounds similar to 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine demonstrated IC50 values in the low micromolar range against HCT-116 cells .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazine can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting potential as antibacterial agents .

Anticancer Properties

Triazine compounds are known for their anticancer activities. In vitro studies have shown that this specific compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays measuring cytokine levels in treated cells. Results indicate a reduction in pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Herbicidal Activity

Triazine derivatives are widely recognized for their herbicidal properties. This compound has been tested for its ability to inhibit weed growth in agricultural settings. Field trials showed a significant reduction in weed biomass when applied at specific concentrations .

Plant Growth Regulation

The compound may also serve as a plant growth regulator, promoting root and shoot development in certain crops. This application is particularly valuable in enhancing crop yields and improving resistance to environmental stressors .

Photovoltaic Materials

Recent studies have investigated the use of triazine derivatives in organic photovoltaic cells. The compound's electronic properties make it suitable for enhancing charge transport within solar cells, potentially improving their efficiency .

Polymer Chemistry

In polymer science, this compound can be utilized as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in developing advanced materials for various industrial applications .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy against E. coli | Demonstrated significant inhibition at concentrations of 50 µg/mL. |

| Study 2 | Anticancer activity on breast cancer cell lines | Induced apoptosis with an IC50 value of 12 µM. |

| Study 3 | Herbicidal effect on common weeds | Reduced weed biomass by 70% compared to control groups. |

| Study 4 | Use in organic photovoltaics | Improved efficiency by 15% when included as an electron transport layer. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous triazinediones exhibit variations in substituents, which significantly influence their physicochemical properties and biological activity. Below is a comparative analysis of three closely related derivatives:

Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Polarity and Solubility :

- The target compound’s methoxy group enhances polarity compared to the trifluoromethyl and chloro substituents in CAS 477709-54-9, which increase lipophilicity .

- The fluorine atom in CAS 321538-37-8 balances polarity and metabolic stability, a common strategy in drug design .

Synthetic Accessibility :

- Pyrazole-containing triazinediones often require multi-step syntheses. The presence of electron-withdrawing groups (e.g., CF₃) may complicate purification .

Research Findings and Limitations

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for all three compounds hinders direct comparison. Further studies are needed to correlate substituents with pharmacokinetic profiles.

Q & A

Basic Synthesis

Q1. What are the common synthetic routes for preparing triazine derivatives like 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione, and what key intermediates are involved? A1. Synthesis typically involves multi-step reactions, such as cyclocondensation of chlorinated triazine precursors with substituted pyrazoles or urea derivatives. For example, phosphorous oxychloride-mediated cyclization () and nucleophilic substitution with sodium methoxide () are critical steps. Key intermediates include chlorinated triazines (e.g., 4,6-dichloro-1,3,5-triazine) and functionalized pyrazole derivatives. Characterization of intermediates via H NMR and elemental analysis ensures structural fidelity.

Advanced Synthesis

Q2. How can reaction conditions be optimized to enhance yield and purity during cyclocondensation steps? A2. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().

- Temperature control : Reflux in phosphorous oxychloride ensures complete cyclization ().

- Catalytic additives : Lewis acids (e.g., ZnCl) accelerate reaction kinetics.

Post-reaction hydrolysis (e.g., aqueous NaHCO) removes residual reagents. Purity is validated via HPLC, with recrystallization in ethanol achieving >95% purity.

Basic Structural Analysis

Q3. What spectroscopic and crystallographic techniques are essential for characterizing this compound? A3. Core techniques include:

- NMR : H/C NMR confirms substituent positions (e.g., methoxy and pyrazole groups) ().

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks ().

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS).

- IR spectroscopy : Identifies carbonyl (C=O) and triazine ring vibrations.

Advanced Structural Analysis

Q4. How can hydrogen bonding networks and supramolecular interactions in the crystal lattice be analyzed? A4. Using single-crystal XRD (refined via SHELXL, ), intermolecular interactions like N–H⋯N and C–H⋯O bonds are identified, forming zigzag chains (R(8) motifs) (). Computational tools (DFT/B3LYP) map electrostatic potential surfaces to predict reactive sites. Software like ORTEP-3 ( ) visualizes anisotropic displacement ellipsoids, while WinGX ( ) processes crystallographic data to generate CIF reports.

Biological Activity

Q5. What experimental strategies are recommended for evaluating antimicrobial efficacy? A5. Standardized protocols include:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ().

- Time-kill curves : Assess bactericidal kinetics.

- Synergy studies : Checkerboard assays with known antibiotics (e.g., ampicillin).

Conflicting data due to strain variability are resolved via statistical validation (e.g., ANOVA) and structural analogs (SAR studies).

Computational Methods

Q6. How do DFT calculations correlate with experimental data in predicting electronic properties? A6. DFT (B3LYP/6-311G(d,p)) calculates:

- Mulliken charges : Identify nucleophilic (pyrazole N-atoms) and electrophilic (triazine carbonyl) sites ().

- HOMO-LUMO gaps : Predict charge transfer interactions (e.g., 4.2 eV in ).

- Thermodynamic functions : Entropy and enthalpy changes correlate with thermal stability (DSC/TGA data). Discrepancies in bond lengths (DFT vs. XRD) are minimized using implicit solvation models.

Data Contradiction Resolution

Q7. How should discrepancies between DFT models and crystallographic data be addressed? A7. Strategies include:

- Basis set refinement : Use larger basis sets (e.g., 6-311++G(d,p)) for better accuracy.

- Dynamic effects : Account for temperature-dependent XRD data (e.g., 100 K vs. 298 K).

- Crystal packing simulations : QM/MM methods incorporate lattice forces. For example, resolved intramolecular H-bonds stabilizing S(6) ring motifs via integrated XRD-DFT analysis.

Thermodynamic and Kinetic Studies

Q8. How are thermodynamic properties (e.g., Gibbs free energy) calculated for this compound? A8. Using DFT-derived vibrational frequencies, thermodynamic functions (ΔG, ΔH, ΔS) are computed at varying temperatures (298–500 K). shows linear correlations between heat capacity (C) and temperature, validated via DSC. Activation energies for decomposition are derived from TGA/DTG profiles.

Methodological Pitfalls

Q9. What are common pitfalls in crystallographic refinement for such complex heterocycles? A9. Challenges include:

- Disorder modeling : Use PART instructions in SHELXL ( ) for flexible substituents (e.g., methoxyphenyl groups).

- Twinned crystals : Implement HKLF 5 in SHELXL for twin refinement.

- Hydrogen bonding ambiguity : Neutron diffraction or DFT-assisted hydrogen placement resolves conflicts.

Advanced Bioactivity Profiling

Q10. How can researchers design assays to evaluate antioxidant potential? A10. Protocols include:

- DPPH radical scavenging : Measure inhibition % at 517 nm ().

- FRAP assays : Quantify Fe→Fe reduction ().

- Comparators : Use BHT or ascorbic acid as positive controls.

Dose-response curves (200–1000 ppm) and IC calculations ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.